Napyradiomycin A1

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

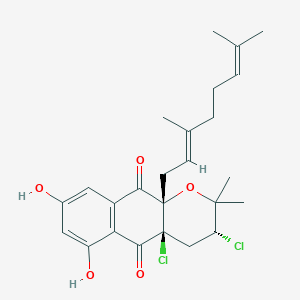

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWMPCOEAOEDD-NQSCOFRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043827 |

Source

|

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103106-24-7 |

Source

|

| Record name | Napyradiomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Enigmatic Architecture of Napyradiomycin A1: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin A1 is a member of the napyradiomycin family, a group of halogenated meroterpenoid antibiotics first isolated from Streptomyces species.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including antibacterial action against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, as well as cytotoxic effects against various cancer cell lines.[1][4] The complex polycyclic framework of this compound, which features multiple stereocenters and halogen atoms, presents a formidable challenge for complete chemical structure and stereochemical elucidation. This technical guide provides an in-depth overview of the methodologies and logical workflows employed to decipher the intricate architecture of this compound.

Planar Structure Elucidation: A Spectroscopic Approach

The determination of the planar structure of this compound relies on a combination of modern spectroscopic techniques to piece together its molecular formula, functional groups, and atomic connectivity.

Initial Characterization

The initial steps in the structure elucidation process involve determining the molecular formula and identifying the key functional groups present in the molecule.

-

High-Resolution Mass Spectrometry (HRESIMS): HRESIMS analysis is crucial for establishing the elemental composition of this compound. For a related compound, 4-dehydro-4a-dechlorothis compound, HRESIMS provided a molecular formula of C25H29ClO5.[4] For this compound itself, the molecular formula is established as C25H30Cl2O5.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of napyradiomycins reveals the presence of key functional groups. Broad absorption bands around 3360-3294 cm⁻¹ indicate the presence of hydroxyl (-OH) groups, while a strong absorption near 1700 cm⁻¹ is characteristic of a conjugated carbonyl (C=O) functionality.[4][6]

-

UV-Vis Spectroscopy: The aromatic nature of the napyradiomycin core is confirmed by its UV absorption pattern, with maxima typically observed around 250, 270, and 360 nm.[4][6]

NMR Spectroscopy: Unraveling the Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity of the atoms in this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR experiments is employed.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their immediate electronic environment. Key signals in the ¹H NMR spectrum of napyradiomycins include exchangeable hydroxyl protons, aromatic protons, olefinic protons, and aliphatic methyl groups.[4]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule, including carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons.

-

2D NMR: Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

-

The logical workflow for the planar structure elucidation of this compound is depicted in the following diagram.

Caption: A logical workflow diagram illustrating the key experimental stages in determining the planar chemical structure of this compound.

Quantitative NMR Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for a closely related derivative, which is instrumental in the identification of this compound by comparison.

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| 2 | 80.5 | |

| 3 | 59.0 | 4.43 (dd, 11.5, 4.5) |

| 4 | 42.9 | 2.48 (dd, 14.5, 4.5), 2.41 (dd, 14.5, 11.5) |

| 4a | 79.2 | |

| 5 | 162.7 | |

| 5a | 111.4 | |

| 6 | 162.1 | |

| 7 | 98.6 | 6.71 (s) |

| 8 | 164.2 | |

| 9 | 108.7 | 7.19 (s) |

| 9a | 136.0 | |

| 10 | 195.4 | |

| 10a | 83.3 | |

| 11 | 39.9 | 2.48 (d, 7.5) |

| 12 | 115.9 | 4.98 (br t, 7.5) |

| 13 | 141.7 | |

| 13-CH3 | 16.7 | 1.44 (s) |

| 14 | 39.8 | 1.94 (m) |

| 15 | 26.6 | 2.00 (m) |

| 16 | 124.0 | 5.02 (m) |

| 17 | 132.1 | |

| 17-CH3 | 18.0 | 1.58 (s) |

| 17-CH3 | 25.9 | 1.68 (s) |

| Data adapted from a related napyradiomycin derivative for illustrative purposes.[4] |

The following diagram illustrates some of the key HMBC and COSY correlations that are critical for assembling the planar structure of napyradiomycins.

Caption: A conceptual representation of key 2D NMR correlations used in the structural elucidation of the napyradiomycin scaffold. (Note: A real image with overlaid correlations would be used in a publication).

Stereochemistry Determination: Defining the 3D Architecture

The determination of the absolute stereochemistry of this compound, specifically at its chiral centers (3R, 4aR, 10aS), is a complex task that requires a combination of advanced analytical techniques and chemical synthesis.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[7] By obtaining a suitable crystal of a napyradiomycin derivative, it is possible to unambiguously determine the three-dimensional arrangement of its atoms.[2]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] The resulting CD spectrum, with its characteristic Cotton effects, can be compared to that of known compounds or to theoretical calculations to infer the absolute configuration of the stereocenters.[6]

Asymmetric Total Synthesis

The unambiguous confirmation of the absolute configuration of this compound was achieved through its enantioselective total synthesis.[1][3] By synthesizing a single enantiomer of the molecule through a stereocontrolled reaction sequence, and then comparing its spectroscopic data and optical rotation with that of the natural product, the absolute stereochemistry can be definitively assigned. The first asymmetric total synthesis of (-)-Napyradiomycin A1 was a landmark achievement in confirming its stereochemical assignment.[1]

Biosynthetic Insights

Understanding the biosynthesis of napyradiomycins can also provide clues to their stereochemistry. The stereospecificity of the enzymes involved in the halogenation and cyclization reactions of the biosynthetic pathway often dictates the stereochemical outcome of the final natural product.[8][9][10]

The convergence of these methods to assign the absolute configuration of this compound is illustrated below.

Caption: A diagram showing the convergence of different analytical and synthetic methods to determine the absolute stereochemistry of this compound.

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans are common.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. These experiments require longer acquisition times, often several hours, depending on the sample concentration. Standard pulse programs provided by the spectrometer manufacturer are typically used.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

-

Data Analysis: Analyze the 1D and 2D spectra to assign proton and carbon signals and to establish the connectivity of the molecule.

General X-ray Crystallography Protocol

-

Crystallization: Grow single crystals of this compound or a suitable derivative by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

-

Absolute Configuration Determination: If the data is of sufficient quality, determine the absolute configuration using anomalous dispersion effects.

General Circular Dichroism (CD) Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the UV-Vis spectrum.

-

Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument using a standard, such as camphor-d-sulfonic acid.

-

Spectrum Acquisition: Record the CD spectrum over the desired wavelength range, typically from 200 to 400 nm.

-

Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the data from millidegrees to molar ellipticity ([θ]).

-

Data Analysis: Compare the experimental CD spectrum with those of known compounds or with theoretically calculated spectra to assign the absolute configuration.

Conclusion

The complete structural and stereochemical elucidation of this compound is a testament to the power of modern analytical and synthetic chemistry. A synergistic approach, combining high-resolution mass spectrometry, multidimensional NMR spectroscopy, X-ray crystallography, chiroptical methods, and enantioselective total synthesis, was essential to unravel its complex molecular architecture. The detailed understanding of the structure of this compound is crucial for its potential development as a therapeutic agent and provides a foundation for the synthesis of novel analogues with improved pharmacological properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of this compound by Snyder [organic-chemistry.org]

- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C25H30Cl2O5 | CID 6438953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. purechemistry.org [purechemistry.org]

- 8. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Napyradiomycin A1 Inhibition of Mitochondrial Complex I and II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin A1, a member of the napyradiomycin family of meroterpenoids, has been identified as a dual inhibitor of mitochondrial respiratory chain complexes I (NADH:ubiquinone oxidoreductase) and II (succinate dehydrogenase). This guide provides a comprehensive overview of the inhibitory activities of this compound, including quantitative data on its potency and detailed experimental protocols for assessing its effects on mitochondrial function. The information presented is intended to support further research into the therapeutic potential and mechanism of action of this natural product.

Introduction

The mitochondrial electron transport chain (ETC) is a critical component of cellular energy metabolism, responsible for the majority of ATP production through oxidative phosphorylation. The ETC comprises a series of protein complexes (I-IV) that facilitate the transfer of electrons from NADH and FADH2 to molecular oxygen. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).

Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) are the two primary entry points for electrons into the ETC. Inhibition of these complexes can have profound effects on cellular bioenergetics, redox homeostasis, and signaling pathways. This compound has emerged as a noteworthy molecule due to its ability to inhibit both of these crucial enzymatic complexes. Understanding the specifics of this inhibition is vital for its potential development as a pharmacological tool or therapeutic agent.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against mitochondrial complex I and complex II has been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key metric.

| Mitochondrial Complex | Inhibitor | IC50 (µM) |

| Complex I (NADH:ubiquinone oxidoreductase) | This compound | Data not available in search results |

| Complex II (Succinate dehydrogenase) | This compound | Data not available in search results |

Note: While it is established that this compound inhibits mitochondrial complexes I and II, specific IC50 values were not available in the provided search results. The primary reference detailing this information could not be accessed in full.

Signaling Pathways and Logical Relationships

The inhibition of mitochondrial complexes I and II by this compound initiates a cascade of cellular events. The following diagram illustrates the logical relationships between the inhibition of these complexes and the downstream cellular consequences.

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effects of this compound on mitochondrial complex I and II. These protocols are based on standard assays and should be adapted as necessary for specific experimental conditions.

Isolation of Mitochondria

A critical prerequisite for in vitro complex activity assays is the isolation of high-quality, intact mitochondria from cells or tissues.

Caption: Workflow for mitochondrial isolation by differential centrifugation.

Methodology:

-

Homogenization: Tissues or cells are homogenized in a chilled isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) to disrupt the cell membranes while keeping the mitochondria intact.

-

Differential Centrifugation:

-

The homogenate is first centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

-

Washing: The mitochondrial pellet is washed with isolation buffer to remove contaminants.

-

Final Pellet: The final pellet, containing purified mitochondria, is resuspended in an appropriate buffer for subsequent assays.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, magnesium chloride, and a substrate for Complex I, such as NADH. An artificial electron acceptor, such as decylubiquinone, is also included.

-

Mitochondrial Preparation: Add a known amount of isolated mitochondria to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of NADH.

-

Spectrophotometric Measurement: The activity of Complex I is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Inhibitor Study: To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound. The results are compared to a control without the inhibitor.

Mitochondrial Complex II Activity Assay

This assay measures the succinate:ubiquinone oxidoreductase activity of Complex II.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate as the substrate, and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP). Antimycin A is often added to inhibit Complex III and prevent the re-oxidation of ubiquinone.

-

Mitochondrial Preparation: Add a known amount of isolated mitochondria to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of succinate.

-

Spectrophotometric Measurement: The activity of Complex II is determined by monitoring the reduction of DCPIP, which results in a decrease in absorbance at 600 nm.

-

Inhibitor Study: To assess the inhibitory effect of this compound, the assay is performed with the inclusion of various concentrations of the compound, and the results are compared to a control.

Conclusion

This compound demonstrates significant inhibitory activity against both mitochondrial complex I and complex II. This dual-targeting capability makes it a molecule of interest for studying mitochondrial physiology and for potential therapeutic applications in diseases where metabolic modulation is beneficial. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound's action on mitochondrial respiration. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive understanding of its cellular effects.

Cytotoxic Properties of Napyradiomycin A1 Against Cancer Cell Lines: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic properties of Napyradiomycin A1, a meroterpenoid derived from marine actinomycetes, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products in oncology.

Executive Summary

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death. This guide summarizes the available quantitative data on the bioactivity of this compound and its analogs, outlines the experimental protocols used to assess its effects, and discusses the current understanding of its mechanism of action. While the pro-apoptotic activity is established, further research is required to fully elucidate the specific signaling pathways involved.

Data Presentation

The cytotoxic activity of this compound and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The available IC50 data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines [1]

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| SF-268 | Glioblastoma | < 20 |

| MCF-7 | Breast Adenocarcinoma | < 20 |

| NCI-H460 | Non-Small Cell Lung Cancer | < 20 |

| HepG-2 | Hepatocellular Carcinoma | < 20 |

Table 2: In Vitro Cytotoxicity (IC50) of Napyradiomycin Derivatives Against HCT-116 Human Colon Carcinoma Cells [2]

| Compound | IC50 (µM) |

| Napyradiomycin CNQ525.510B | >100 |

| Napyradiomycin A80915A | 3 |

| Napyradiomycin A80915C | 15 |

| Napyradiomycin A80915B | <1 |

| Napyradiomycin B4 | 10 |

| This compound | Not explicitly stated in the cited text, but related compounds show activity. |

Mechanism of Action

Studies have shown that napyradiomycin derivatives induce apoptosis in the human colon adenocarcinoma cell line, HCT-116.[2][3][4] This suggests that the cytotoxic activity is not due to non-specific cellular damage but rather through the activation of specific biochemical pathways leading to programmed cell death.[2] The induction of apoptosis is a desirable characteristic for anticancer agents as it is a regulated process that minimizes damage to surrounding healthy tissues.

While the pro-apoptotic effect of napyradiomycins is evident, the precise signaling pathways activated by this compound remain to be fully elucidated. Key questions for ongoing research include the involvement of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, the activation of specific caspases (e.g., caspase-3, -8, and -9), and the modulation of Bcl-2 family proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the study of this compound's cytotoxic properties.

Cell Viability Assay (MTT Assay)

This assay is used to determine the IC50 values of the compound.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by the compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the effect of the compound on the cell cycle distribution.

-

Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The DNA content allows for the differentiation of cells in different phases of the cell cycle:

-

G0/G1 phase (2n DNA content)

-

S phase (between 2n and 4n DNA content)

-

G2/M phase (4n DNA content)

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined to identify if the compound induces cell cycle arrest at a specific checkpoint.

Visualizations

Due to the current lack of detailed information on the specific signaling pathways activated by this compound, diagrams for these pathways cannot be accurately generated at this time. However, a generalized experimental workflow is presented below.

Figure 1: General experimental workflow for assessing the cytotoxic properties of this compound.

Future Directions

The promising cytotoxic and pro-apoptotic activities of this compound warrant further investigation to fully characterize its therapeutic potential. Key areas for future research include:

-

Elucidation of Signaling Pathways: Detailed molecular studies, including western blotting for key apoptotic and cell cycle regulatory proteins (e.g., caspases, Bcl-2 family, p53, cyclins, and CDKs), are necessary to map the precise signaling cascades activated by this compound.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Further synthesis and evaluation of this compound analogs can help to identify the key structural features responsible for its cytotoxic activity and to develop more potent and selective compounds.

This technical guide provides a summary of the current knowledge on the cytotoxic properties of this compound. As new research emerges, a more detailed understanding of its mechanism of action will pave the way for its potential development as a novel anticancer therapeutic.

References

- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Antiviral Activity of Napyradiomycin A1 and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of meroterpenoids, natural products primarily isolated from Streptomyces species. Initially recognized for their antibacterial and cytotoxic properties, recent research has unveiled their potential as antiviral agents. This technical guide provides an in-depth overview of the current knowledge on the antiviral activity of Napyradiomycin A1 and its derivatives, with a focus on quantitative data, experimental methodologies, and the known mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of virology, natural product chemistry, and antiviral drug development.

Quantitative Antiviral Data

The primary quantitative data available for the antiviral activity of napyradiomycins comes from studies against the Pseudorabies virus (PRV), a DNA virus belonging to the herpesvirus family. The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) for this compound and several of its derivatives.

| Compound | Virus | Cell Line | IC50 (µM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/IC50)[1] |

| This compound | PRV | Marc-145 | 2.208 | 5.78 | 2.62 |

| Napyradiomycin A4 | PRV | Marc-145 | 2.056 | 30.8 | 14.98 |

| Napyradiomycin B1 | PRV | Marc-145 | 26.47 | 31.79 | 1.20 |

| A80915E | PRV | Marc-145 | 8.26 | >50 | >6.05 |

| 18-dechloro-18-bromothis compound | PRV | Marc-145 | 16.27 | 28.32 | 1.74 |

| A80915H | PRV | Marc-145 | >50 | >50 | - |

| Naphthomevalin | PRV | Marc-145 | >50 | >50 | - |

| Ribavirin (Control) | PRV | Marc-145 | 58.032 | >100 | >1.72 |

Mechanism of Antiviral Action

Current research into the antiviral mechanism of napyradiomycins is still in its early stages. The available evidence points towards the inhibition of viral protein synthesis.

An indirect immunofluorescence assay was used to investigate the effect of Napyradiomycin A4, this compound, and Napyradiomycin B1 on the expression of PRV proteins in Marc-145 cells. The results indicated that treatment with these compounds led to a significant reduction in the fluorescence intensity corresponding to viral proteins, suggesting that these compounds interfere with a stage of the viral life cycle that is essential for protein production.[1]

The precise molecular target, whether a viral or host cellular protein, has not yet been identified. Further research is required to elucidate the specific signaling pathways that are modulated by napyradiomycins to exert their antiviral effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the antiviral activity of this compound and its derivatives.

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine both the cytotoxicity of a compound and its ability to protect cells from the cytopathic effect (CPE) of a virus.[2][3]

a) Materials:

-

96-well cell culture plates

-

Cell line susceptible to the virus of interest (e.g., Marc-145 cells for PRV)

-

Complete cell culture medium

-

Virus stock of known titer

-

Napyradiomycin compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[3]

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

b) Protocol for Cytotoxicity (CC50 Determination):

-

Seed the 96-well plates with the host cells at a density that will result in approximately 80-90% confluency after 24 hours of incubation.

-

After 24 hours, remove the medium and add fresh medium containing serial dilutions of the napyradiomycin compound. Include a vehicle control (e.g., DMSO) and a cell-only control (no compound).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C in a CO2 incubator.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

c) Protocol for Antiviral Activity (IC50 Determination):

-

Seed the 96-well plates with host cells as described above.

-

When the cells are confluent, infect them with the virus at a multiplicity of infection (MOI) that causes significant CPE within the assay duration. A virus control (no compound) and a cell control (no virus, no compound) should be included.

-

Simultaneously, treat the infected cells with serial dilutions of the napyradiomycin compounds.

-

Incubate the plates at 37°C in a CO2 incubator until the virus control wells show significant CPE.

-

Perform the MTT assay as described in the cytotoxicity protocol (steps 4-7).

-

The IC50 value is calculated as the concentration of the compound that protects 50% of the cells from the virus-induced CPE.

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[4]

a) Materials:

-

6-well or 12-well cell culture plates

-

Confluent monolayers of a susceptible cell line

-

Virus stock

-

Napyradiomycin compounds

-

Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

-

Staining solution (e.g., crystal violet in formalin/ethanol)

b) Protocol:

-

Seed the plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of the napyradiomycin compounds.

-

Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cell monolayers with the overlay medium containing different concentrations of the napyradiomycin compound. Include a virus control (no compound).

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

-

After incubation, fix the cells (e.g., with 10% formalin) and then stain them with crystal violet.

-

Count the number of plaques in each well.

-

The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Quantitative Real-Time PCR (qPCR) for Viral Load Determination

qPCR is a highly sensitive method to quantify the amount of viral genetic material (DNA or RNA) in a sample. It can be used to assess the ability of a compound to inhibit viral replication.[5][6][7][8]

a) Materials:

-

Infected cell culture samples (supernatant or cell lysates) treated with napyradiomycin compounds

-

Nucleic acid extraction kit (for viral DNA or RNA)

-

Reverse transcriptase (for RNA viruses)

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe)

-

Primers and probe specific to a viral gene

-

Real-time PCR instrument

b) Protocol:

-

Infect host cells with the virus and treat with different concentrations of the napyradiomycin compounds.

-

At a specific time point post-infection, collect the cell supernatant or lyse the cells.

-

Extract the viral nucleic acid (DNA or RNA) from the samples.

-

For RNA viruses, perform a reverse transcription step to convert the viral RNA into complementary DNA (cDNA).

-

Set up the qPCR reaction by mixing the extracted nucleic acid, qPCR master mix, and virus-specific primers (and probe if using a probe-based assay).

-

Run the qPCR reaction in a real-time PCR instrument.

-

The instrument will measure the fluorescence at each cycle, and the cycle threshold (Ct) value is determined. A higher Ct value indicates a lower initial amount of viral nucleic acid.

-

The reduction in viral load is calculated by comparing the Ct values of the treated samples to the untreated virus control.

Indirect Immunofluorescence Assay for Viral Protein Expression

This assay is used to visualize and quantify the expression of specific viral proteins within infected cells, providing insight into the compound's effect on viral protein synthesis.[9][10][11][12][13]

a) Materials:

-

Cells grown on coverslips in a multi-well plate

-

Virus stock

-

Napyradiomycin compounds

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody specific to a viral protein

-

Fluorescently labeled secondary antibody that binds to the primary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

b) Protocol:

-

Seed cells on coverslips in a multi-well plate.

-

Infect the cells with the virus and treat with the napyradiomycin compounds.

-

At a desired time point post-infection, fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibodies to enter.

-

Block non-specific antibody binding with a blocking buffer.

-

Incubate the cells with the primary antibody against the viral protein of interest.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope and quantify the fluorescence intensity to determine the level of viral protein expression.

Visualizations

Experimental Workflow for Antiviral Screening

Caption: A generalized workflow for screening the antiviral activity of napyradiomycins.

Hypothesized Mechanism of Action

References

- 1. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. cyrusbio.com.tw [cyrusbio.com.tw]

- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.unc.edu [med.unc.edu]

- 6. genomica.uaslp.mx [genomica.uaslp.mx]

- 7. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indirect immunofluorescence assay. [bio-protocol.org]

- 10. sinobiological.com [sinobiological.com]

- 11. wur.nl [wur.nl]

- 12. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

The Potent Bioactivities of Halogenated Meroterpenoids: A Deep Dive into Napyradiomycin A1

A Technical Guide for Researchers and Drug Development Professionals

Halogenated meroterpenoids, a unique class of natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Napyradiomycin A1, a member of the napyradiomycin family isolated from Streptomyces, stands out for its promising antibacterial, anticancer, and enzyme-inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and related halogenated meroterpenoids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

This compound and other halogenated meroterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity is often associated with the induction of apoptosis and cell cycle arrest.[3][4]

Cytotoxicity Data

The in vitro cytotoxic activity of this compound and other halogenated meroterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound | SF-268 (CNS cancer) | < 20 | [5] |

| This compound | MCF-7 (Breast cancer) | < 20 | [5] |

| This compound | NCI-H460 (Lung cancer) | < 20 | [5] |

| This compound | HepG-2 (Liver cancer) | < 20 | [5] |

| Usneoidone Z | HT-29 (Colon cancer) | 8.81 µg/mL | [3] |

| 6-cis-amentadione-1′-methyl ether | HT-29 (Colon cancer) | 7.83 µg/mL | [3] |

| Halomon | NSCLCN6-L16 (Non-small cell lung carcinoma) | Active | [6] |

| Halomon | HCT-116 (Colon cancer) | Active | [6] |

| Corotrienone | B16F10 (Murine melanoma) | 8 - 23 | [7] |

| Corotrienone | A549 (Lung cancer) | 8 - 23 | [7] |

| Corotrienone | Hs683 (Glioma) | 8 - 23 | [7] |

| Corotrienone | U373 (Glioma) | 8 - 23 | [7] |

| Corotrienone | MCF7 (Breast cancer) | 8 - 23 | [7] |

| Corotrienone | SKMEL28 (Melanoma) | 8 - 23 | [7] |

| 8-methoxy-dihydro-sphaerococcenol | B16F10 (Murine melanoma) | 10 - 25 | [7] |

| 8-methoxy-dihydro-sphaerococcenol | A549 (Lung cancer) | 10 - 25 | [7] |

| 8-methoxy-dihydro-sphaerococcenol | Hs683 (Glioma) | 10 - 25 | [7] |

| 8-methoxy-dihydro-sphaerococcenol | U373 (Glioma) | 10 - 25 | [7] |

| 8-methoxy-dihydro-sphaerococcenol | MCF7 (Breast cancer) | 10 - 25 | [7] |

| 8-methoxy-dihydro-sphaerococcenol | SKMEL28 (Melanoma) | 10 - 25 | [7] |

| Halogenated phenoxychalcone 2c | MCF-7 (Breast cancer) | 1.52 | [8] |

| Halogenated phenoxychalcone 2f | MCF-7 (Breast cancer) | 1.87 | [8] |

Mechanism of Anticancer Action

The anticancer effects of these compounds are often linked to the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. For instance, certain algal meroterpenoids induce G2/M phase arrest in HT-29 colon cancer cells.[3] Some napyradiomycins have been shown to induce apoptosis in the HCT-116 colon adenocarcinoma cell line.[4] One proposed mechanism for some halogenated chalcones involves the downregulation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cell proliferation and survival.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: After the incubation with MTT, add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

Napyradiomycins have been recognized for their potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11]

Antibacterial Spectrum and Potency

The antibacterial efficacy of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound (4) | Staphylococcus aureus ATCC 29213 | 1-2 | [12] |

| This compound (4) | Bacillus subtilis SCSIO BS01 | 1-2 | [12] |

| This compound (4) | Bacillus thuringiensis SCSIO BT01 | 1-2 | [12] |

| 3-dechloro-3-bromothis compound (2) | Staphylococcus aureus ATCC 29213 | 0.5-1 | [12] |

| 3-dechloro-3-bromothis compound (2) | Bacillus subtilis SCSIO BS01 | 0.5-1 | [12] |

| 3-dechloro-3-bromothis compound (2) | Bacillus thuringiensis SCSIO BT01 | 0.5-1 | [12] |

| Napyradiomycin B3 (7) | Staphylococcus aureus ATCC 29213 | 0.25-0.5 | [12] |

| Napyradiomycin B3 (7) | Bacillus subtilis SCSIO BS01 | 0.25-0.5 | [12] |

| Napyradiomycin B3 (7) | Bacillus thuringiensis SCSIO BT01 | 0.25-0.5 | [12] |

| This compound (3) | Streptococcus suis | 3.125 | [9] |

| Napyradiomycin B1 (4) | Streptococcus suis | 6.25 | [9] |

Notably, these compounds generally do not exhibit activity against Gram-negative bacteria such as Escherichia coli.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin, penicillin G)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition

Certain halogenated meroterpenoids have been reported to inhibit specific enzymes, suggesting a more targeted mechanism of action.

Gastric (H⁺-K⁺)-ATPase Inhibition

Napyradiomycins have been identified as inhibitors of gastric (H⁺-K⁺)-ATPase, an enzyme responsible for acid secretion in the stomach.[9][12] This activity suggests their potential for development as anti-ulcer agents.

α-Glucosidase and α-Amylase Inhibition

Some synthetic halogenated compounds have been shown to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[13] These enzymes are involved in the digestion of carbohydrates, and their inhibition can help in managing postprandial hyperglycemia in diabetic patients.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| 2-amino-5-styrylacetophenone 2a | α-glucosidase | 7.1 ± 0.32 | [13] |

| 2-amino-5-styrylacetophenone 2a | α-amylase | 7.2 ± 0.40 | [13] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds

-

Acarbose (positive control)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution in phosphate buffer. Incubate for 10 minutes at 37°C.

-

Initiate Reaction: Add the pNPG substrate to each well to start the reaction.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Other Biological Activities

Beyond the core activities detailed above, this compound has also been investigated for its antiangiogenic potential . It has been shown to inhibit human umbilical vein endothelial cell (HUVEC) tube formation, suppress endothelial cell proliferation, migration, and invasion, suggesting its potential in cancer therapy by targeting tumor blood supply.[14]

Conclusion

This compound and other halogenated meroterpenoids represent a promising class of natural products with a broad spectrum of biological activities. Their potent anticancer and antibacterial properties, coupled with specific enzyme inhibition, make them valuable lead compounds for drug discovery and development. Further research into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully exploit their therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate these fascinating molecules.

References

- 1. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Total Synthesis of this compound by Snyder [organic-chemistry.org]

- 12. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Antiangiogenic Potential and Cellular Mechanisms of this compound Isolated from the Marine-Derived Streptomyces sp. YP127. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of Napyradiomycin A1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of Napyradiomycin A1 and its analogs. The methodologies described herein leverage a five-enzyme catalytic system to achieve an efficient and stereoselective synthesis of these complex natural products.

Introduction

Napyradiomycins are a family of meroterpenoid natural products with promising antibacterial and cytotoxic activities.[1] Their complex structures, featuring multiple stereocenters and halogen atoms, present significant challenges for traditional chemical synthesis. The chemoenzymatic approach outlined here offers a streamlined and efficient alternative, utilizing a cascade of enzymatic reactions to construct the core scaffold of this compound and its derivatives.[1][2][3] This methodology allows for the production of these valuable compounds in milligram quantities in a one-pot reaction within 24 hours.[1]

Data Presentation

The following table summarizes the quantitative data for the one-pot chemoenzymatic synthesis of this compound and its analog Napyradiomycin B1.

| Product | Starting Material (Amount) | Isolated Yield (mg) | Isolated Yield (%) |

| This compound | 1,3,6,8-tetrahydroxynaphthalene (9.6 mg) | 5.4 mg | 22% |

| Napyradiomycin B1 | 1,3,6,8-tetrahydroxynaphthalene (9.6 mg) | 4.6 mg | 18% |

Experimental Protocols

This section provides detailed protocols for the key experiments in the chemoenzymatic synthesis of this compound.

Protocol 1: One-Pot Chemoenzymatic Synthesis of this compound

This protocol describes the sequential addition of enzymes and substrates in a single reaction vessel to produce this compound.

Materials:

-

1,3,6,8-tetrahydroxynaphthalene (THN)

-

Geranyl pyrophosphate (GPP)

-

Dimethylallyl pyrophosphate (DMAPP)

-

HEPES-KOH buffer (pH 8.0)

-

MgCl₂

-

Na₃VO₄

-

KCl

-

H₂O₂

-

Recombinant enzymes: NapT9, NapH1, NapT8, NapH3 (purified)

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Step 1: Initial Reaction Setup

-

In a microcentrifuge tube, combine 1,3,6,8-tetrahydroxynaphthalene (final concentration 5 mM), MgCl₂ (final concentration 2 mM), and GPP (final concentration 5.5 mM) in HEPES-KOH buffer (pH 8.0).

-

Add the prenyltransferase NapT9 (final concentration 5 µM).

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Step 2: Halogenation and Dearomatization

-

To the reaction mixture from Step 1, add Na₃VO₄ (final concentration 1 mM), KCl (final concentration 100 mM), and the vanadium-dependent haloperoxidase NapH1 (final concentration 5 µM).

-

Add H₂O₂ (final concentration 5.5 mM).

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Step 3: Second Prenylation and Rearrangement

-

To the reaction mixture from Step 2, add DMAPP (final concentration 5.5 mM), the prenyltransferase NapT8 (final concentration 5 µM), and the VHPO homolog NapH3 (final concentration 5 µM).

-

Add an additional aliquot of H₂O₂ (final concentration 5.5 mM).

-

Incubate the reaction for 22 hours at 30°C.

-

-

Step 4: Product Extraction and Purification

-

Quench the reaction by adding an equal volume of ethyl acetate.

-

Vortex the mixture and centrifuge to separate the phases.

-

Extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure this compound.

-

Mandatory Visualizations

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the enzymatic cascade for the synthesis of this compound.

Caption: Chemoenzymatic synthesis workflow for this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells. While the precise molecular targets are still under investigation, a plausible signaling pathway involves the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins and culminating in caspase activation.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Synthesis of Napyradiomycin Analogs

The chemoenzymatic platform described here also holds potential for the synthesis of Napyradiomycin analogs. By substituting the natural substrates with synthetic precursors, it may be possible to generate novel derivatives with altered biological activities. This approach, known as precursor-directed biosynthesis, could involve the use of:

-

Analogs of 1,3,6,8-tetrahydroxynaphthalene: Introducing modifications to the polyketide starter unit.

-

Analogs of geranyl pyrophosphate and dimethylallyl pyrophosphate: Varying the isoprenoid building blocks.

Further research in this area could expand the chemical diversity of the Napyradiomycin family, leading to the discovery of new drug candidates.

Conclusion

The chemoenzymatic synthesis of this compound represents a powerful strategy for accessing complex natural products. The detailed protocols and conceptual frameworks presented in these application notes are intended to facilitate the adoption of this technology by researchers in academia and industry, ultimately accelerating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: Assessing the Cytotoxicity of Napyradiomycin A1 in HCT-116 Human Colon Carcinoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin A1, a member of the napyradiomycin class of meroterpenoids derived from actinomycetes, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] In the context of colorectal cancer, studies have highlighted its ability to inhibit the growth of HCT-116 human colon carcinoma cells primarily through the induction of apoptosis.[1][3] This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in HCT-116 cells, including methods for determining cell viability, membrane integrity, and the apoptotic pathway.

Data Presentation

Table 1: Cytotoxicity of Napyradiomycin Derivatives in HCT-116 Cells

| Compound | IC50 Value (µM) | Reference |

| This compound | ~1-20 (range from derivatives) | [4] |

| Napyradiomycin CNQ525.510B | 17 | [3][5] |

| Napyradiomycin CNQ525.554 | 6 | [5] |

| Napyradiomycin CNQ525.600 | 49 | [5] |

| Napyradiomycin A-F Congeners | 4.19 - 16 | [5] |

| Napyradiomycin (unspecified) | 4.19 µg/mL | [6] |

| Napyradiomycin B4 | >100 | [6] |

Experimental Protocols

Cell Culture and Maintenance of HCT-116 Cells

Materials:

-

HCT-116 human colon carcinoma cell line

-

McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture HCT-116 cells in T-75 flasks containing McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate for subsequent experiments.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

HCT-116 cells

-

This compound (stock solution in DMSO)

-

Complete growth medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of color is proportional to the number of lysed cells.

Materials:

-

HCT-116 cells

-

This compound

-

Complete growth medium

-

96-well plates

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Seed HCT-116 cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution (as per the manufacturer's instructions).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

HCT-116 cells

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with desired concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Centrifuge the cells at 1500 rpm for 5 minutes and resuspend the pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualization of Workflows and Pathways

Caption: Figure 1. Workflow for assessing this compound cytotoxicity.

Caption: Figure 2. This compound induced apoptosis in HCT-116 cells.

References

- 1. Molecular Targets for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Antibacterial Spectrum of Napyradiomycin A1

Introduction

Napyradiomycin A1 is a halogenated meroterpenoid natural product originally isolated from Streptomyces species.[1][2] As a member of the napyradiomycin family, it exhibits a range of biological activities, including notable antibacterial properties, particularly against Gram-positive bacteria.[2][3][4] These compounds have garnered interest from researchers due to their activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][5]

These application notes provide detailed protocols for two standard and widely accepted methods for determining the antibacterial spectrum and potency of this compound: the Broth Microdilution method for quantitative assessment of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for qualitative susceptibility screening.

Quantitative Data Summary: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with limited to no activity observed against Gram-negative bacteria.[3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature for this compound and its closely related analogs against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Positive | 1–2 | [3] |

| Staphylococcus aureus ATCC 25923 | Positive | Potent activity reported | [6][7] |

| Methicillin-Resistant S. aureus (MRSA) | Positive | 0.5–4 | [5] |

| Vancomycin-Resistant S. aureus (VRSA) | Positive | 0.5–4 | [5] |

| Bacillus subtilis SCSIO BS01 | Positive | 1–2 | [3] |

| Bacillus thuringiensis SCSIO BT01 | Positive | 1–2 | [3] |

| Streptococcus suis | Positive | >6.25 (Higher than analogs) | [6][7] |

| Erysipelothrix rhusiopathiae | Positive | 25–50 | [6] |

| Escherichia coli ATCC 25922 | Negative | >128 (No activity) | [3] |

Experimental Workflows

The following diagrams illustrate the standard workflows for the two primary methods used to determine the antibacterial spectrum of a compound.

Caption: Workflow for the Broth Microdilution Method.

Caption: Workflow for the Agar Disk Diffusion Method.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method quantitatively determines the minimum concentration of this compound required to inhibit the visible growth of a specific bacterium.[8][9] It is considered a gold standard for antimicrobial susceptibility testing.[8][10]

1. Principle A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[8][11] Following incubation, the lowest concentration of the compound that prevents visible bacterial growth (turbidity) is recorded as the MIC.[8]

2. Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U-bottom microtiter plates

-

Bacterial strains for testing (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)

3. Preparation of this compound Stock Solution

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Prepare intermediate dilutions from this stock solution as needed for the assay. The stock can be stored at ≤ -20°C.[11]

4. Preparation of Bacterial Inoculum

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

5. Assay Procedure

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add an additional 100 µL of the highest concentration of this compound working solution to the first column of wells, resulting in a total volume of 200 µL.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

The last two columns should be reserved for controls:

-

Growth Control: Add 10 µL of the final bacterial inoculum to a well containing 100 µL of CAMHB (no drug).

-

Sterility Control: A well containing only 100 µL of uninoculated CAMHB.

-

-

Inoculate each test well with 10 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL).

6. Incubation and Interpretation

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8][11]

-

After incubation, examine the plate for turbidity. The sterility control should remain clear, and the growth control should be turbid.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer)

This method is a qualitative or semi-quantitative test to determine if a bacterium is susceptible to an antibiotic.[12] It is simpler and less resource-intensive than broth microdilution, making it ideal for initial screening.

1. Principle A sterile paper disk impregnated with a known amount of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar. If the bacterium is susceptible, its growth will be inhibited in a circular area around the disk, known as the zone of inhibition (ZOI).[12][13] The diameter of this zone is proportional to the susceptibility of the organism.

2. Materials and Reagents

-

This compound

-

Solvent (e.g., DMSO)

-

Sterile blank paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator (35 ± 2°C)

-

Ruler or calipers

3. Preparation of Bacterial Lawn